molecular formula C8H11N3O B14867632 2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile

2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile

Cat. No.: B14867632
M. Wt: 165.19 g/mol
InChI Key: KWFTUTJDEKDPFX-UHFFFAOYSA-N
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Description

2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile typically involves the reaction of 5-(dimethylamino)furan-2-carbaldehyde with a suitable amine and a nitrile source. One common method is the one-pot condensation reaction, where the aldehyde, amine, and nitrile are reacted in the presence of a catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-(methylamino)furan-2-yl)acetonitrile
  • 2-Amino-2-(5-(ethylamino)furan-2-yl)acetonitrile
  • 2-Amino-2-(5-(dimethylamino)thiophene-2-yl)acetonitrile

Uniqueness

2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile is unique due to the presence of both the dimethylamino and furan groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-2-[5-(dimethylamino)furan-2-yl]acetonitrile

InChI

InChI=1S/C8H11N3O/c1-11(2)8-4-3-7(12-8)6(10)5-9/h3-4,6H,10H2,1-2H3

InChI Key

KWFTUTJDEKDPFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(O1)C(C#N)N

Origin of Product

United States

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